molecular formula C22H27ClN2O3S B296827 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide

2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide

Cat. No.: B296827
M. Wt: 435 g/mol
InChI Key: LKERLKFUMLHRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide involves the inhibition of various kinases, including CDKs, p38, JNK, and ERK. By inhibiting the activity of these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the inflammatory response in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of the inflammatory response in inflammation and autoimmune disorders. In addition, this compound has been shown to have low toxicity and high selectivity for its target kinases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide in lab experiments is its high selectivity for its target kinases, which allows for more precise and accurate results. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide. One direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the development of this compound analogs with improved pharmacokinetic properties and selectivity for its target kinases is another potential future direction.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound and its analogs may lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide involves a series of steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethylaniline to form the intermediate compound, which is then reacted with cyclohexylamine and acetic anhydride to produce the final product. The purity of the compound can be increased through recrystallization and purification techniques.

Scientific Research Applications

2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate cell division. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells. In inflammation and autoimmune disorders, this compound has been shown to inhibit the activity of various kinases, including p38, JNK, and ERK, which are involved in the inflammatory response.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435 g/mol

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-cyclohexylacetamide

InChI

InChI=1S/C22H27ClN2O3S/c1-16-8-11-20(14-17(16)2)25(15-22(26)24-19-6-4-3-5-7-19)29(27,28)21-12-9-18(23)10-13-21/h8-14,19H,3-7,15H2,1-2H3,(H,24,26)

InChI Key

LKERLKFUMLHRCM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.